molecular formula C15H15FN2O3S B6542903 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1070964-99-6

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide

Cat. No. B6542903
CAS RN: 1070964-99-6
M. Wt: 322.4 g/mol
InChI Key: VNPZGUMYJWGHOZ-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide (4F3MBA) is a synthetic molecule containing a phenyl ring, a sulfonamide group, and a fluoro atom. It is a useful compound in many scientific research applications due to its ability to act as a ligand, a substrate, or a catalyst in biochemical and physiological processes.

Scientific Research Applications

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is used in many scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. It is also used as a ligand in affinity chromatography, as a substrate in enzyme-linked immunosorbent assays, and as a catalyst in the synthesis of organic compounds.

Mechanism of Action

Target of Action

The primary target of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to the tumor hypoxia .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This disruption can lead to a significant modification in pH within the tumor cells , affecting their survival and proliferation.

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method , suggesting that it can enter cells and interact with its target, CA IX.

Result of Action

The result of the action of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is a significant inhibitory effect against cancer cell lines . For instance, it showed a significant inhibitory effect against the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it was able to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action environment of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is primarily within the tumor microenvironment, where conditions such as hypoxia and changes in pH can influence its efficacy . .

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide in lab experiments are its low toxicity, low cost, and ease of synthesis. The limitations of using 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide in lab experiments are its low solubility in water and its instability in acidic conditions.

Future Directions

For the use of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide in scientific research include its use as an inhibitor of protein-protein interactions, its use as a drug delivery vehicle, and its use in the study of enzyme-catalyzed reactions. Additionally, it may be used to study the structure and function of proteins, to study the structure and function of cell membranes, and to study the effects of drugs on cells.

Synthesis Methods

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide can be synthesized through a two-step procedure. The first step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with aqueous ammonia, which results in the formation of 4-fluoro-3-methylbenzenesulfonamide. The second step involves the reaction of 4-fluoro-3-methylbenzenesulfonamide with acetic anhydride, which results in the formation of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide.

properties

IUPAC Name

2-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-10-8-13(6-7-14(10)16)22(20,21)18-12-4-2-11(3-5-12)9-15(17)19/h2-8,18H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZGUMYJWGHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide

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